(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 194.66 g/mol. It is classified as an organic compound and is notable for its potential applications in medicinal chemistry and biological research. The compound is identified by the CAS number 1306763-29-0 and the MDL number MFCD16295016, indicating its unique chemical identity in various databases.
This compound belongs to a class of chemicals known as indenes, which are bicyclic compounds characterized by a five-membered ring fused to a six-membered ring. Indenes and their derivatives are significant in pharmaceutical chemistry due to their diverse biological activities. (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is often sourced from chemical suppliers specializing in research-grade materials, such as AChemBlock and VWR, where it is offered with varying purities (e.g., 95% to 97%) .
The synthesis of (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity.
The molecular structure of (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can be represented by its SMILES notation: N#CC1=CC=CC2=C1CC[C@H]2N.[H]Cl. This notation indicates the presence of a nitrile group (-C≡N), an amino group (-NH₂), and a hydrochloride salt form.
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in drug development.
The mechanism of action for (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is primarily associated with its role as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). This pathway is significant in cancer biology, where HIF proteins play a crucial role in tumor growth and survival under hypoxic conditions.
Research indicates that compounds similar to (R)-1-amino-2,3-dihydro-1H-indene derivatives exhibit potent inhibitory effects on HIF-2α activity, leading to reduced tumor cell proliferation and increased apoptosis in cancer models .
Relevant safety data indicates that it is harmful if swallowed or in contact with skin .
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2